- Preparation of [1,3]thiazolo[4,5-d]pyrimidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase, World Intellectual Property Organization, , ,
Cas no 921605-76-7 (1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine)

921605-76-7 structure
Nome del prodotto:1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine
- TERT-BUTYL 4-(2-(TRIFLUOROMETHYL)PHENOXY)PIPERIDINE-1-CARBOXYLATE
- tert-butyl 4-[2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
- 1,1-Dimethylethyl 4-[2-(trifluoromethyl)phenoxy]-1-piperidinecarboxylate (ACI)
- DB-002185
- 4-(2-trifluoromethylphenoxy)piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-trifluoromethyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
- SCHEMBL71246
- tert-butyl 4-[2-(trifluoromethyl)phenoxy]-piperidine-1-carboxylate
- AKOS015900410
- 1-Boc-4-(2-(trifluoroMethyl)phenoxy)piperidine;4-[2-(Trifluoromethyl)phenoxy]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 921605-76-7
- tert-butyl4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
- DTXSID60677459
-
- MDL: MFCD16659832
- Inchi: 1S/C17H22F3NO3/c1-16(2,3)24-15(22)21-10-8-12(9-11-21)23-14-7-5-4-6-13(14)17(18,19)20/h4-7,12H,8-11H2,1-3H3
- Chiave InChI: NMYLUTZGNZLFET-UHFFFAOYSA-N
- Sorrisi: O=C(N1CCC(OC2C(C(F)(F)F)=CC=CC=2)CC1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 345.155
- Massa monoisotopica: 345.155
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 6
- Complessità: 426
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 38.8A^2
Proprietà sperimentali
- Densità: 1.200
- Punto di ebollizione: 394.295 °C at 760 mmHg
- Punto di infiammabilità: 192.263 °C
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM180662-1g |
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |
921605-76-7 | 95% | 1g |
$729 | 2021-08-05 | |
Alichem | A129004934-1g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 95% | 1g |
$640.56 | 2023-08-31 | |
Chemenu | CM180662-1g |
tert-Butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |
921605-76-7 | 95% | 1g |
$730 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658284-1g |
Tert-butyl 4-(2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate |
921605-76-7 | 98% | 1g |
¥6594.00 | 2024-04-25 | |
A2B Chem LLC | AH96643-25g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 97% | 25g |
$1800.00 | 2024-07-18 | |
Ambeed | A352181-1g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 95+% | 1g |
$608.0 | 2024-04-16 | |
A2B Chem LLC | AH96643-5g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 97% | 5g |
$972.00 | 2024-07-18 | |
Crysdot LLC | CD11013624-1g |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine |
921605-76-7 | 95+% | 1g |
$772 | 2024-07-19 |
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 14 h, 0 °C → rt
Riferimento
- Azacycloalkane derivatives as inhibitors of stearoyl-CoA desaturase and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt
Riferimento
- Cyclic amine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, 25 °C
Riferimento
- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C
Riferimento
- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt
Riferimento
- Preparation of bicyclic heteroaromatic compounds as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 16 h, rt
Riferimento
- Preparation of azacyclohexane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase for treating various diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C
Riferimento
- Bispecific antagonists of retinol-binding protein 4 that stabilize transthyretin tetramers, their preparation, and use in the treatment of common age-related comorbidities, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; overnight, 60 °C
Riferimento
- Preparation of piperidine derivatives and analogs for use as stearoyl-CoA desaturase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 14 h, rt
Riferimento
- Preparation of azacycloalkane derivatives as inhibitors of stearoyl-coenzyme A delta-9 desaturase, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt; overnight, rt
Riferimento
- Preparation of Benzothiazole Heteroaromatic Derivatives as Inhibitors of Stearoyl-Coenzyme A δ-9 Desaturase, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ; 16 h, rt
Riferimento
- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- Derivatives of nitrogen heterocycles, their preparation and their use as SCD-1 inhibitors in pharmaceutical and cosmetic compositions, France, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 16 h, 80 °C
Riferimento
- Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related ComorbiditiesJournal of Medicinal Chemistry, 2020, 63(19), 11054-11084,
Synthetic Routes 15
Condizioni di reazione
Riferimento
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, France, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt; 24 h, 70 °C
Riferimento
- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Raw materials
- tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate
- n-Boc-4-hydroxypiperidine
- 2-Hydroxybenzotrifluoride
- tert-butyl 4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Preparation Products
1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine Letteratura correlata
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:921605-76-7)1-Boc-4-(2-(Trifluoromethyl)phenoxy)piperidine

Purezza:99%
Quantità:1g
Prezzo ($):547.0